

[D-Trp34]-Neuropeptide Y: A Comprehensive Guide to its Y5 Receptor Selectivity

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Compound of Interest		
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This guide provides an objective comparison of **[D-Trp34]-Neuropeptide Y**'s ([D-Trp34]-NPY) selectivity for the Neuropeptide Y (NPY) Y5 receptor over other NPY receptor subtypes. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments to allow for accurate replication and validation.

Executive Summary

[D-Trp34]-Neuropeptide Y is a synthetic analog of Neuropeptide Y that has been demonstrated to be a potent and highly selective agonist for the Y5 receptor subtype.[1][2] This selectivity is critical for elucidating the specific physiological roles of the Y5 receptor, which is implicated in a variety of processes including the regulation of food intake and energy homeostasis.[3][4][5] This guide will delve into the quantitative data supporting this selectivity, the experimental protocols used to generate this data, and the signaling pathways activated by the Y5 receptor.

Data Presentation

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of [D-Trp34]-NPY and other NPY analogs at human (h) and rat (r) NPY receptor subtypes.

Table 1: Binding Affinity (pKi) of NPY Analogs at Human and Rat NPY Receptors



Ligand	hY1	hY2	hY4	hY5	rY1	rY2	rY4	rY5
[D- Trp34]- NPY	6.49	5.43	7.08	7.53	6.55	5.95	6.85	7.41

Data compiled from studies in CHO cells.[6][7]

Table 2: Functional Potency (pEC50) of [D-Trp34]-NPY at Rat NPY Receptors

Ligand	rY1	rY2	rY4	rY5
[D-Trp34]-NPY	6.44	<6	6.28	7.82

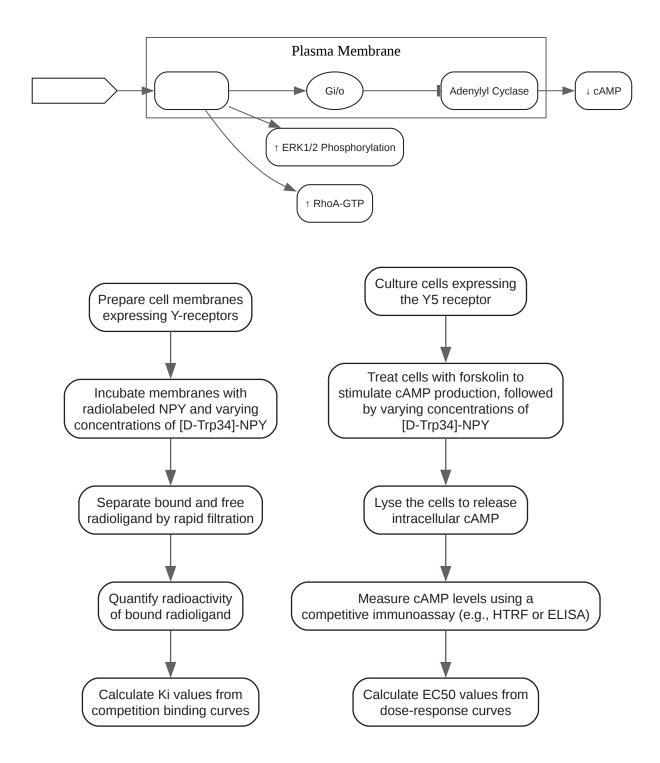
Data from functional assays in CHO and HEK-293 cells.[1][6][7]

These data clearly illustrate the significantly higher affinity and potency of [D-Trp34]-NPY for the Y5 receptor compared to the Y1, Y2, and Y4 subtypes.

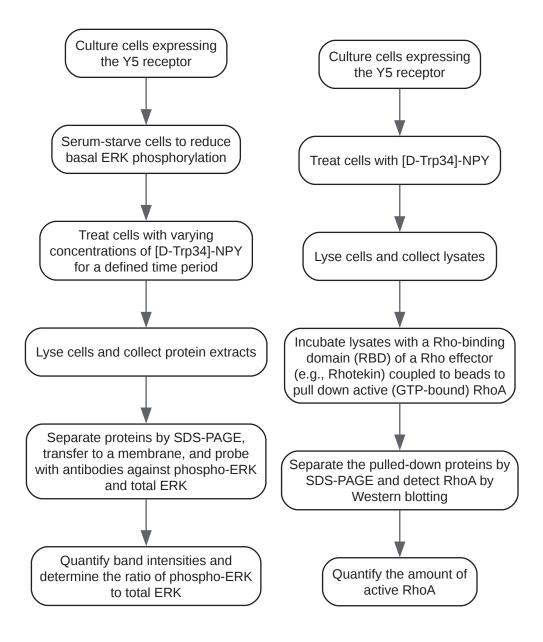
Y5 Receptor Signaling Pathways

Activation of the Y5 receptor by an agonist such as [D-Trp34]-NPY initiates a cascade of intracellular signaling events. The Y5 receptor primarily couples to the Gi alpha subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][8] Additionally, Y5 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8][9] Furthermore, the Y5 receptor can activate the small GTPase RhoA, which is involved in regulating the actin cytoskeleton and cell motility.[10][11]









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